molecular formula C8H8Br2 B047692 1,4-Dibromo-2,5-dimethylbenzene CAS No. 1074-24-4

1,4-Dibromo-2,5-dimethylbenzene

Cat. No. B047692
CAS RN: 1074-24-4
M. Wt: 263.96 g/mol
InChI Key: QENIALCDPFDFHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dibromo-2,5-dimethylbenzene involves bromomethylation of 1,4-dimethylbenzene, leading to 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes almost quantitatively. These compounds are precursors to various cyclic and acyclic organic materials, showcasing the versatility of 1,4-Dibromo-2,5-dimethylbenzene in synthetic organic chemistry (Dahrouch et al., 2001).

Molecular Structure Analysis

1,4-Diisocyano-2,5-dimethylbenzene showcases the molecular architecture of derivatives, crystallizing in the monoclinic space group P21/c, with the molecule displaying inversion symmetry. This structural detail underscores the compound's geometric uniqueness and its potential for further chemical modifications (Zeller & Hunter, 2003).

Chemical Reactions and Properties

1,4-Dibromo-2,5-dimethylbenzene undergoes various chemical reactions, demonstrating its reactivity and versatility as a chemical intermediate. For instance, its derivatives have been involved in the synthesis of crowded benzene rings and complex molecular structures, indicating its utility in constructing sophisticated organic molecules with specific electronic and structural properties (Shah et al., 2003).

Physical Properties Analysis

The structural and physical properties of 1,4-dimethylbenzene derivatives have been studied, providing insights into the effects of substitution on molecular packing, vibrational modes, and intermolecular interactions. These studies reveal the compound's adaptability and its influence on the material's properties, essential for designing materials with desired physical characteristics (Drozdowski, 2006).

Chemical Properties Analysis

The chemical properties of 1,4-Dibromo-2,5-dimethylbenzene, including its reactivity and the potential for further functionalization, have been explored through various synthetic strategies. These studies demonstrate the compound's role as a versatile building block for synthesizing complex organic molecules, offering pathways to a wide range of chemical structures and materials with tailored properties (Aitken et al., 2016).

Scientific Research Applications

  • Reactivity and Fuel Potential: A study showed that 1,2-dimethylbenzene has higher reactivity than 1,3-dimethylbenzene and 1,4-dimethylbenzene, suggesting its potential as a fuel for combustion in fuel cells (Gaïl et al., 2008).

  • Internal Rotation Analysis: Research on 1,4-dimethylbenzene revealed free or nearly free internal rotation of methyl groups in the ideal gas state, which could have implications in thermodynamic studies (Draeger & Scott, 1981).

  • Synthesis of Hydrocarbons: Synthesis of hydrocarbons using phenyllithium and bromobenzene and lithium has been achieved, leading to the formation of compounds capable of diyl formation (Wittig, 1980).

  • Metalation Studies: The metalation of 1,3-dibromo-substituted benzenes with lithium diisopropylamide produces stable intermediates, while 1,4- and 1,2-dibromobenzenes require special precautions (Luliński & Serwatowski, 2003).

  • Gas Chromatography Applications: Capillary gas chromatography has been used effectively to separate and predict the boiling points of 1,4-dimethylbenzene chloro derivatives, aiding in the identification of their physico-chemical properties (Bermejo et al., 1985).

  • Bromination Products: A study on regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene in specific solvents produced different bromination products, expanding the understanding of chemical reactivity (Aitken et al., 2016).

  • Reaction Kinetics: The kinetics of bromination reactions of 2,5-dimethylterephthalonitrile compared to 1,4-dimethylbenzene were studied, revealing slower kinetics and different intermediate compounds (Villalba et al., 2018).

  • X-ray Diffraction Studies: The structure of 1,4-dimethylbenzene was confirmed using X-ray diffraction, providing insight into intra- and inter-molecular interactions (Drozdowski, 2006).

  • Polycondensation and Polymer Synthesis: Optimal conditions for polycondensation of di(mercaptomethyl)dimethylbenzenes with various chlorides were determined, contributing to the field of polymer science (Podkościelny & Szubińska, 1986, 1988).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

1,4-Dibromo-2,5-dimethylbenzene is mainly used for producing nylon MXD6 and has a broad market prospect. It is an important fine chemical intermediate that needs to be developed .

properties

IUPAC Name

1,4-dibromo-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIALCDPFDFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061467
Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-dimethylbenzene

CAS RN

1074-24-4
Record name 2,5-Dibromo-p-xylene
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Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Record name 2,5-Dibromo-p-xylene
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Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
PG Jones, P Kuś - Acta Crystallographica Section C: Crystal Structure …, 2011 - scripts.iucr.org
A new polymorph, (Ib), of the title compound, C8H8Br2, crystallizes in the space group P21/n, the same as the known polymorph (Ia) but with Z = 2 (imposed inversion symmetry) rather …
Number of citations: 5 scripts.iucr.org
PG Jones, P Kuś, I Dix - Zeitschrift für Naturforschung B, 2012 - degruyter.com
The structures of seven benzene derivatives [1,2,3-tri(bromomethyl)benzene, (1); 3,5- di(bromomethyl)bromobenzene, (2); 2,5-di(bromomethyl)bromobenzene, (3); 4-(bromomethyl)-2,5…
Number of citations: 8 www.degruyter.com
I Cianga, Y Yagci - Polymer Bulletin, 2001 - Springer
Benzene-2,5-dibromomethyl-1,4-bis(boronic acid propanediol diester) was used as initiator in Atom Transfer Radical Polymerization (ATRP) of styrene in conjunction with CuBr/2,2'-…
Number of citations: 40 link.springer.com
Y Zhou, R Patterson, PA Williams… - Crystal Growth & …, 2019 - ACS Publications
We report the solid-state structural properties and phase transition behavior of 1,4-dibromo-2,3,5,6-tetramethylbenzene, demonstrating that this material undergoes an order–disorder …
Number of citations: 2 pubs.acs.org
S Yurteri, I Cianga, M Degirmenci… - Polymer …, 2004 - Wiley Online Library
2,5‐Dibromo‐1,4‐(dihydroxymethyl)benzene was used as initiator in ring‐opening polymerization of ε‐caprolactone in the presence of stannous octoate (Sn(Oct) 2 ) catalyst. The …
Number of citations: 51 onlinelibrary.wiley.com
HA AL-Fayaad, RG Siddique… - Australian Journal of …, 2020 - CSIRO Publishing
The synthesis of the extended dipyridyl ligand 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine (L) in an improved yield via the palladium catalysed Suzuki coupling of 4-(4,4,5,5-tetramethyl…
Number of citations: 1 www.publish.csiro.au
J Teichgräber, U Holzgrabe - Tetrahedron, 2003 - Elsevier
The allosteric modulation of receptors has become a widely accepted concept in order to enhance the agonist or antagonist binding to a receptor. Alcuronium, characterized by a high …
Number of citations: 6 www.sciencedirect.com
J Pei, WL Yu, W Huang, AJ Heeger - Synthetic metals, 1999 - Elsevier
We report the synthesis of the conjugated polymer, poly(1,4-bis[2-(4-hexylthiophene)]-2,5-dimethylphenylene), by FeCl 3 oxidation in high yield. The polymer has perfect head-to-head (…
Number of citations: 28 www.sciencedirect.com
HM Yamamoto, R Maeda, JI Yamaura… - Journal of Materials …, 2001 - pubs.rsc.org
(ET)3Cl(pBIB) (ET = bis(ethylenedithio)tetrathiafulvalene, pBIB = p-bis(iodoethynyl)benzene) salt is a unique organic metal containing supramolecular assemblies based on the pBIB …
Number of citations: 51 pubs.rsc.org
A Bodzioch, K Owsianik, J Skalik, E Kowalska… - …, 2016 - thieme-connect.com
This work presents an efficient synthesis of bis(dibromomethyl)benzenes and a bis(dibromomethyl)thiophene as precursors of aromatic dialdehydes by bromination of dimethyl-…
Number of citations: 5 www.thieme-connect.com

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